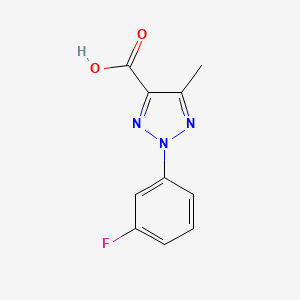

2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Beschreibung

This compound belongs to the 1,2,3-triazole-4-carboxylic acid family, characterized by a triazole ring substituted with a methyl group at position 5 and a 3-fluorophenyl group at position 2. The fluorine atom at the meta position of the phenyl ring introduces electronic effects (e.g., electron-withdrawing) that influence molecular polarity, acidity, and intermolecular interactions.

Eigenschaften

Molekularformel |

C10H8FN3O2 |

|---|---|

Molekulargewicht |

221.19 g/mol |

IUPAC-Name |

2-(3-fluorophenyl)-5-methyltriazole-4-carboxylic acid |

InChI |

InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)13-14(12-6)8-4-2-3-7(11)5-8/h2-5H,1H3,(H,15,16) |

InChI-Schlüssel |

BXDOYUOQHYUXMH-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN(N=C1C(=O)O)C2=CC(=CC=C2)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid typically involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” The reaction conditions often include the use of copper(I) catalysts to facilitate the formation of the triazole ring. The starting materials, such as 3-fluorophenyl azide and propargyl carboxylic acid, are reacted under mild conditions to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the optimization of reaction parameters such as temperature, solvent, and catalyst concentration to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to scale up the production process efficiently.

Analyse Chemischer Reaktionen

Types of Reactions

2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups onto the fluorophenyl ring.

Wissenschaftliche Forschungsanwendungen

2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

Biology: The compound can be used in the development of bioactive molecules, such as enzyme inhibitors or receptor ligands.

Industry: The compound can be utilized in the production of specialty chemicals and advanced materials.

Wirkmechanismus

The mechanism of action of 2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring and fluorophenyl group contribute to the compound’s binding affinity and specificity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further stabilizing the compound’s interaction with its target.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on the Phenyl Ring

Key Compounds :

2-(4-Chlorophenyl)-5-(pyrrolidin-1-yl)-2H-1,2,3-triazole-4-carboxylic acid ()

- Substituent : Chlorine (Cl) at the para position.

- Impact : Chlorine’s larger atomic size and lower electronegativity compared to fluorine reduce electronic withdrawal but enhance hydrophobic interactions. Quantum chemical calculations (B3LYP, M06-2X) reveal stronger hydrogen bonding in the anionic form, critical for MMP-2 receptor binding in anticancer studies .

1-(4-Chloro-2-fluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylic acid () Substituents: Chlorine (para) and fluorine (ortho).

5-Methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxylic acid ()

Table 1: Substituent Effects on Molecular Properties

*EWG: Electron-withdrawing group

Heterocyclic Core Modifications

Key Compounds :

3-(3-Fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid ()

- Core : Oxazole ring (one oxygen atom).

- Impact : The oxazole ring lacks the hydrogen-bonding capability of the triazole’s N–H group. This reduces polarity and may limit interactions with polar biological targets .

2-(3-Fluorophenyl)-1H-benzimidazole-5-carboxylic acid () Core: Benzimidazole fused ring system. Impact: The planar benzimidazole structure enables π-π stacking with aromatic residues in enzymes, a feature absent in non-fused triazoles .

Table 2: Heterocyclic Core Comparisons

| Compound | Core Structure | Hydrogen Bond Donor | Key Interaction Type |

|---|---|---|---|

| Target compound (triazole) | 1,2,3-Triazole | Yes (N–H) | H-bonding, dipole |

| Oxazole analog | Oxazole | No | Dipole, hydrophobic |

| Benzimidazole analog | Benzimidazole | Yes (N–H) | π-π stacking, H-bond |

Pharmacological and Computational Insights

- MMP-2 Inhibition : The 4-chlorophenyl analog demonstrated strong binding to MMP-2 (matrix metalloproteinase-2) in molecular docking studies, with interaction energies of −8.9 kcal/mol. Fluorine’s smaller size in the target compound may reduce steric clashes but lower hydrophobic binding .

- Spectral Data : Vibrational spectra (IR) of the 4-chlorophenyl analog showed distinct C–Cl stretching at 680 cm⁻¹, absent in fluorophenyl derivatives. Fluorine’s electronegativity shifts carboxylate O–H stretching to higher wavenumbers (~3200 cm⁻¹) .

Table 3: Selected Pharmacological and Spectral Data

| Compound | MMP-2 Binding Energy (kcal/mol) | Key IR Stretching (cm⁻¹) |

|---|---|---|

| Target compound (3-fluorophenyl) | Not reported | ~3200 (O–H) |

| 4-Chlorophenyl analog | −8.9 | 680 (C–Cl), 3200 (O–H) |

| Trifluoromethyl analog | Not reported | 1150 (C–F₃) |

Biologische Aktivität

2-(3-Fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid is C10H8FN3O2, with a molecular weight of approximately 221.19 g/mol. The compound features a triazole ring , a carboxylic acid group , and a fluorophenyl substituent , which contribute to its unique reactivity and biological interactions. The electron-withdrawing nature of the fluorine atom enhances its pharmacological potential by influencing the compound's electronic properties and binding affinities with biological targets.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. Specifically, 2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has shown promising results against various cancer cell lines. In vitro studies have demonstrated its ability to inhibit cell proliferation in human cancer cells such as MDA-MB-231 (triple-negative breast cancer) and HepG2 (human hepatoma) with IC50 values comparable to established chemotherapeutic agents .

Table 1: Anticancer Activity of 2-(3-Fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid

The mechanism through which 2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid exerts its anticancer effects involves multiple pathways:

- Inhibition of Enzymatic Activity : The triazole moiety can interact with various enzymes and receptors through non-covalent interactions such as hydrogen bonding and Van der Waals forces, which may disrupt critical cellular processes involved in tumor growth .

- Induction of Apoptosis : Studies suggest that this compound can induce apoptosis in cancer cells by activating intrinsic pathways that lead to programmed cell death .

- Modulation of Drug Resistance : The low multidrug resistance associated with triazole compounds enhances their efficacy against resistant cancer cell lines, making them valuable candidates for further development .

Other Biological Activities

In addition to anticancer properties, 2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid has been investigated for various other biological activities:

- Antimicrobial Activity : Triazoles are known for their broad-spectrum antimicrobial properties. Preliminary studies indicate that this compound may exhibit activity against certain bacterial strains .

- Antioxidant Properties : The presence of the carboxylic acid group contributes to potential antioxidant effects, which could be beneficial in mitigating oxidative stress-related diseases .

Case Studies and Research Findings

Several studies have documented the biological activity of triazole derivatives similar to 2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid:

- Study on Antiproliferative Effects : A comparative analysis of various triazole derivatives revealed that compounds with similar structural motifs exhibited varying degrees of antiproliferative activity against different cancer cell lines, underscoring the importance of structural modifications in enhancing bioactivity .

- Molecular Docking Studies : Molecular docking simulations have indicated strong binding affinities between the compound and key targets involved in cancer progression, further supporting its potential as an effective therapeutic agent .

Q & A

Basic: What synthetic methodologies are recommended for preparing 2-(3-fluorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid?

Answer:

The compound can be synthesized via a multi-step approach:

Condensation : React 3-fluoroaniline with a methyl-substituted isocyanide to form an intermediate imidoyl chloride.

Cyclization : Treat the intermediate with sodium azide to induce triazole ring formation.

Carboxylic Acid Formation : Hydrolyze the ester group (if present) under acidic or basic conditions.

Key Considerations :

- Use anhydrous solvents (e.g., THF or DMF) to avoid side reactions.

- Monitor reaction progress via TLC or HPLC to ensure intermediate purity .

Basic: What are the critical physicochemical properties of this compound for experimental design?

Answer:

Key properties include:

Advanced: How can synthesis yield be optimized for this compound?

Answer:

Optimization strategies:

- Catalyst Screening : Test copper(I) iodide or Ruphos® ligands to enhance cyclization efficiency.

- Temperature Control : Reflux in acetic acid (110–120°C) to accelerate triazole formation while minimizing decomposition .

- Purification : Use recrystallization from DMF/acetic acid (1:1 v/v) to isolate high-purity crystals (>95%) .

Advanced: How does the 3-fluorophenyl substituent influence bioactivity compared to other aryl groups?

Answer:

The 3-fluorophenyl group enhances:

- Electron-Withdrawing Effects : Stabilizes the triazole ring, improving metabolic stability.

- Hydrophobic Interactions : Increases binding affinity to hydrophobic enzyme pockets (e.g., kinase targets).

Methodology : - Compare IC₅₀ values against analogs (e.g., 4-fluorophenyl or chlorophenyl) in enzyme inhibition assays .

Advanced: What analytical techniques resolve structural ambiguities in this compound?

Answer:

- ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., fluorine-induced splitting in aromatic protons) .

- X-ray Crystallography : Resolve tautomeric forms of the triazole ring (1H vs. 2H configuration) .

- HRMS : Validate molecular weight and fragmentation patterns .

Advanced: How should researchers address contradictory spectral data in published studies?

Answer:

- Reproducibility Checks : Replicate synthesis and analysis under identical conditions.

- Error Analysis : Apply statistical methods (e.g., Chauvenet’s criterion) to identify outliers in reported melting points or spectral peaks .

- Cross-Lab Validation : Collaborate with independent labs to verify data using standardized protocols.

Advanced: What computational approaches predict this compound’s interactions with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina to model binding modes with proteins (e.g., COX-2 or CYP450 enzymes).

- DFT Calculations : Analyze electron density maps to predict reactivity at the triazole and carboxylic acid moieties.

- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .

Advanced: How can derivatives of this compound be designed to improve aqueous solubility?

Answer:

- Pro-drug Strategy : Synthesize ester derivatives (e.g., ethyl or PEG-linked esters) for enhanced solubility.

- Salt Formation : React with sodium bicarbonate to form water-soluble carboxylate salts.

- Co-crystallization : Screen with co-formers (e.g., nicotinamide) to modify crystal lattice dynamics .

Basic: What protocols ensure compound stability during storage?

Answer:

- Storage Conditions : Keep at –20°C in amber vials under argon to prevent photodegradation and oxidation.

- Stability Testing : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring .

Advanced: What in vitro assays elucidate the mechanism of action of this compound?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.